molecular formula C13H21N3O2 B14941212 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-isopropylacetamide

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-isopropylacetamide

Cat. No.: B14941212
M. Wt: 251.32 g/mol
InChI Key: ANJAVJZZCOGDKQ-UHFFFAOYSA-N
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Description

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a but-2-ynoyl group and an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the but-2-ynoyl group through an acylation reaction. The final step involves the introduction of the isopropylacetamide group via an amidation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the alkyne group to an alkene or alkane.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific functional groups and the combination of the piperazine ring with the but-2-ynoyl and isopropylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-(4-but-2-ynoylpiperazin-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C13H21N3O2/c1-4-5-13(18)16-8-6-15(7-9-16)10-12(17)14-11(2)3/h11H,6-10H2,1-3H3,(H,14,17)

InChI Key

ANJAVJZZCOGDKQ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC(=O)NC(C)C

Origin of Product

United States

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